Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate
Brand Name: Vulcanchem
CAS No.: 898783-40-9
VCID: VC2290810
InChI: InChI=1S/C20H29NO3S/c1-2-24-20(23)7-5-3-4-6-19(22)18-10-8-17(9-11-18)16-21-12-14-25-15-13-21/h8-11H,2-7,12-16H2,1H3
SMILES: CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCSCC2
Molecular Formula: C20H29NO3S
Molecular Weight: 363.5 g/mol

Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate

CAS No.: 898783-40-9

Cat. No.: VC2290810

Molecular Formula: C20H29NO3S

Molecular Weight: 363.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate - 898783-40-9

Specification

CAS No. 898783-40-9
Molecular Formula C20H29NO3S
Molecular Weight 363.5 g/mol
IUPAC Name ethyl 7-oxo-7-[4-(thiomorpholin-4-ylmethyl)phenyl]heptanoate
Standard InChI InChI=1S/C20H29NO3S/c1-2-24-20(23)7-5-3-4-6-19(22)18-10-8-17(9-11-18)16-21-12-14-25-15-13-21/h8-11H,2-7,12-16H2,1H3
Standard InChI Key UMVZSAODEYGOLB-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCSCC2
Canonical SMILES CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCSCC2

Introduction

Chemical Structure and Properties

Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate features a distinctive molecular structure combining a thiomorpholine ring, a heptanoate ester group, and a ketone functional group. These structural elements contribute to its chemical reactivity and biological properties.

Basic Chemical Information

PropertyValue
CAS Number898783-40-9
Molecular FormulaC20H29NO3S
Molecular Weight363.5 g/mol
IUPAC Nameethyl 7-oxo-7-[4-(thiomorpholin-4-ylmethyl)phenyl]heptanoate
InChI KeyUMVZSAODEYGOLB-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCSCC2

The compound consists of a thiomorpholine ring (a six-membered heterocyclic ring containing sulfur and nitrogen atoms) attached via a methylene bridge to a para-substituted phenyl group. This phenyl group is connected to a heptanoate chain containing a ketone functional group and terminating in an ethyl ester.

Physical Characteristics

The compound exists as a stable solid at standard temperature and pressure. Its structural characteristics, particularly the thiomorpholine moiety, contribute to specific chemical properties including moderate solubility in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide. The presence of both hydrophilic and hydrophobic regions in its structure also influences its pharmacokinetic profile and potential biological activities.

Synthesis Methods

General Synthetic Routes

The synthesis of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate typically involves a multi-step process. Common synthetic approaches include:

  • Formation of the core structure by reaction of 4-(thiomorpholinomethyl)benzaldehyde with ethyl acetoacetate

  • Cyclization reactions to incorporate the thiomorpholine ring

  • Esterification processes to introduce the ethyl heptanoate group

These synthetic pathways require careful control of reaction conditions to ensure high yield and purity of the final product.

Reaction Conditions

Typical reaction conditions for synthesis include:

  • Base-catalyzed reactions using sodium ethoxide or similar bases

  • Temperature control (typically 20-80°C depending on the specific step)

  • Inert atmosphere (nitrogen or argon) to prevent oxidation

  • Purification through column chromatography or recrystallization

Chemical Reactivity

Types of Reactions

Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate can undergo various chemical reactions primarily due to its functional groups:

Oxidation Reactions

The thiomorpholine ring can undergo oxidation to form corresponding sulfoxides or sulfones. This transformation can significantly alter the compound's biological activity and chemical properties.

Reduction Reactions

The ketone group within the molecule can be reduced to form the corresponding alcohol derivative, which may exhibit different biological activities compared to the parent compound.

Substitution Reactions

The compound can participate in nucleophilic substitution reactions, particularly at the thiomorpholine ring. These reactions can lead to structural modifications that may enhance or alter the compound's biological profile.

Common Reagents and Conditions

Reaction TypeCommon ReagentsTypical Conditions
OxidationHydrogen peroxide, m-chloroperbenzoic acid0-25°C, aqueous or organic solvent
ReductionSodium borohydride, lithium aluminum hydride-78 to 25°C, anhydrous conditions
SubstitutionVarious amines, thiols25-80°C, polar solvents

Biological Activity and Research Findings

Enzyme Inhibition Properties

One of the most significant biological activities of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate is its potential enzyme inhibition capabilities. Research indicates that this compound can modulate enzyme activities through specific binding interactions, which is crucial for understanding its biological effects and potential therapeutic applications.

The thiomorpholine moiety appears to play a key role in the compound's binding affinity to various enzymes, particularly those involved in inflammatory pathways. This has prompted investigation into its potential anti-inflammatory properties and mechanisms of action.

Neurodegenerative Disease Research

Research has highlighted the compound's potential relevance to neurodegenerative disease studies. Specifically, investigations have focused on its ability to bind to amyloid fibrils, which are implicated in the pathogenesis of Alzheimer's disease. The compound's binding may disrupt fibril formation, suggesting potential neuroprotective effects.

This line of research represents a promising avenue for further exploration, particularly in the development of novel therapeutic agents for neurodegenerative disorders.

Antimicrobial Activity

Studies have demonstrated that derivatives of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate exhibit significant antimicrobial properties against various pathogens. This activity profile suggests potential applications in the development of new antimicrobial agents.

The structure-activity relationships underlying these antimicrobial properties remain an active area of investigation, with particular focus on optimizing the efficacy and specificity of derivative compounds.

Structure-Activity Relationships

Comparison with Related Compounds

Comparing Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate with structurally similar compounds provides valuable insights into its unique biological activities and chemical properties. Notable structural analogs include:

Positional Isomers

The 2-position isomer (ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate, CAS: 898782-66-6) has the same molecular formula (C20H29NO3S) and molecular weight, but differs in the position of the thiomorpholinomethyl group on the phenyl ring . This positional difference can significantly affect binding properties and biological activities.

Ring-Modified Analogs

Related compounds with different heterocyclic rings, such as Ethyl 7-oxo-7-[(4-pyrrolidinomethyl)phenyl]heptanoate (CAS: 898777-16-7), which contains a pyrrolidine ring instead of thiomorpholine, exhibit distinct chemical and biological profiles . The molecular formula (C20H29NO3) and weight (331.4 g/mol) differ due to the replacement of sulfur with a methylene group.

Structure Elements Critical for Activity

Based on comparative analyses of these related compounds, several structural elements appear critical for specific biological activities:

  • The thiomorpholine ring - conferring unique binding properties and potentially enhancing certain biological activities

  • The position of substitution on the phenyl ring - affecting molecular geometry and binding affinity

  • The heptanoate chain length - potentially important for optimal interaction with binding sites

This structure-activity relationship analysis provides valuable guidance for the rational design of derivatives with enhanced properties for specific applications.

Mechanism of Action

Molecular Interactions

The mechanism of action of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate primarily involves its interaction with specific molecular targets. Research suggests that the compound can bind to various enzymes and proteins, potentially altering their activity through conformational changes or direct active site interactions.

The thiomorpholine ring and ketone functional group appear to play crucial roles in these binding interactions, with the sulfur atom in the thiomorpholine ring potentially forming key contacts with target proteins.

Biochemical Pathways

The compound's effects on biochemical pathways remain an active area of investigation. Current evidence suggests that it may inhibit or activate various signaling cascades, particularly those involved in:

  • Inflammatory responses

  • Protein aggregation (relevant to neurodegenerative diseases)

  • Microbial cell functions (relevant to antimicrobial activity)

Further research is needed to fully elucidate the specific biochemical pathways affected by this compound and its derivatives.

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